Chloro(chloromethyl)dimethylsilane
Overview
Description
Chloro(chloromethyl)dimethylsilane, also known as (Chloromethyl)dimethylchlorosilane or CMDMCS, is a chemical compound with the linear formula ClCH2Si(CH3)2Cl . It has a molecular weight of 143.09 . This compound is an important intermediate for Alfa-series silane coupling agents and can also be used for the synthesis of pesticides .
Synthesis Analysis
The synthesis of Chloro(chloromethyl)dimethylsilane involves a reaction procedure where 1a (1.0 g, 6.7 mmol) reacts with allyltrimethylsilane (2.26 g, 20.0 mmol) in the presence of aluminum chloride (0.09 g, 0.67 mmol) at room temperature for 2.5 hours .Molecular Structure Analysis
The molecular structure of Chloro(chloromethyl)dimethylsilane can be represented by the SMILES string CSi(Cl)CCl . The InChI representation is 1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3 . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
Chloro(chloromethyl)dimethylsilane is used as a precursor in the production of silicones and as a crosslinking agent in the manufacturing of polymers . It reacts violently with water, liberating toxic gas .Physical And Chemical Properties Analysis
Chloro(chloromethyl)dimethylsilane is a clear to straw liquid . It has a refractive index of 1.437 (lit.) , a boiling point of 114 °C/752 mmHg (lit.) , and a density of 1.086 g/mL at 25 °C (lit.) .Scientific Research Applications
Reactions with Metals
Chloro(chloromethyl)dimethylsilane has been used in attempts to synthesize 1,1-dimethylsilicocyclopropane by reacting with metals like zinc and magnesium, highlighting its potential in organometallic synthesis (Roberts & Dev, 1951).
Structural Studies
Its derivatives have been synthesized and structurally analyzed using X-ray crystallography, providing insights into molecular structures involving pentacoordinated silicon atoms (Macharashvili et al., 1988).
Chemical Synthesis
It's used in the formation of new silacyclanes, as seen in the reaction with N,N'-Bis(trimethylsilyl)-N-methyl-N'-arylureas (Pudovik et al., 2004).
Chelation Reactions
The compound participates in regioselective chelation reactions, as observed in the synthesis of chlorosilane with a five-membered C,O-chelate ring (Bylikin et al., 2015).
Formation of Piperazinones
It aids in the synthesis of 1-organosulfonyl-2-sila-5-piperazinones, highlighting its role in the creation of new types of silacyclanes (Shipov et al., 2013).
Development of N-[chloro(dimethyl)silyl]-N-methylacetamide
Its transsilylation reaction leads to the formation of compounds like N-[chloro(dimethyl)silyl]-N-methylacetamide, showcasing its utility in organosilicon chemistry (Lazareva & Nikonov, 2015).
Synthesis of Tetraorganosilanes
Chloro(chloromethyl)dimethylsilane is crucial in synthesizing tetraorganosilanes, demonstrating its role in the preparation of functional materials (Murakami et al., 2011).
Block Copolymer Synthesis
It is used in block copolymer synthesis via chemoselective stepwise coupling reactions, expanding the limits of conventional polymer synthesis methods (Bellas & Rehahn, 2009).
Safety And Hazards
Chloro(chloromethyl)dimethylsilane is highly flammable and may cause skin and eye irritation . It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
chloro-(chloromethyl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKVLPYNJQOCPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061911 | |
Record name | Silane, chloro(chloromethyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, chloro(chloromethyl)dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Chloro(chloromethyl)dimethylsilane | |
CAS RN |
1719-57-9 | |
Record name | Chloro(chloromethyl)dimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1719-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chloro(chloromethyl)dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chloro(chloromethyl)dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chloro(chloromethyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(chloromethyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.